molecular formula C27H36N2O4 B1680518 Repaglinide, (-)- CAS No. 147852-26-4

Repaglinide, (-)-

Cat. No. B1680518
M. Wt: 452.6 g/mol
InChI Key: FAEKWTJYAYMJKF-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Repaglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

A new method for manufacturing 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate of the antidiabetic drug repaglinide, has been described. The process starts from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis .


Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . The crystal structure of 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA), an important intermediate in the preparation of Repaglinide, has been carried out .


Chemical Reactions Analysis

The synthesis of Repaglinide involves several chemical reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis .


Physical And Chemical Properties Analysis

Repaglinide is a BCS class II drug, meaning it has low oral bioavailability due to its poorly aqueous solubilities and dissolutions .

Scientific Research Applications

1. Formulation and Optimization of Repaglinide Nanoparticles for Enhanced Bioavailability and Management of Diabetes

  • Summary of Application: This study aimed to engineer repaglinide smart nanoparticles (Rp-Nc) utilizing microfluidic technology (Dolomite Y shape), and then to perform in-vitro, in-vivo, and toxicity evaluations of them .
  • Methods of Application: Repaglinide (Rp) nanocrystals were prepared by using Dolomite ® microfluidics reactor (MFR) Royston, Hertfordshire, UK (100 µm) .
  • Results or Outcomes: This method effectively generated nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12 .

2. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver

  • Summary of Application: This study aimed to comprehensively investigate the effects of Quercetin (QCT) on the metabolism of Repaglinide (RPG) and its underlying mechanisms .
  • Methods of Application: The mean (range) IC 50 of QCT on the microsomal metabolism of RPG was estimated to be 16.7 (13.0–18.6) μM in the rat liver microsome (RLM) and 3.0 (1.53–5.44) μM in the human liver microsome (HLM) .
  • Results or Outcomes: The area under the plasma concentration versus time curve (AUC) and peak plasma concentration (C max) of RPG administered intravenously and orally in rats were significantly increased by 1.83- and 1.88-fold, respectively, after concurrent administration with QCT .

3. Development and Evaluation of Nanoemulsion of Repaglinide

  • Summary of Application: The oil-in-water Nanoemulsion (NE) for antidiabetic activity was developed by the spontaneous emulsification method .
  • Methods of Application: The nanoemulsion was developed using different ratios of span80 (surfactant), tween80 (co-surfactant), olive oil (oil), acetone (solvent) and water .
  • Results or Outcomes: The results or outcomes of this application are not provided in the source .

4. Safety and Efficacy of Repaglinide in Type 2 Diabetic Patients With and Without Impaired Renal Function

  • Summary of Application: This study evaluated the influence of renal impairment on the safety and efficacy of repaglinide in type 2 diabetic patients .
  • Methods of Application: The study comprised a 6-week run-in period, continuing prestudy antidiabetic medication, followed by a titration period (1–4 weeks) and a 3-month maintenance period .
  • Results or Outcomes: The study concluded that repaglinide has a good safety and efficacy profile in type 2 diabetic patients complicated by renal impairment and is an appropriate treatment choice, even for individuals with more severe degrees of renal impairment .

5. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes

  • Summary of Application: This study aimed to engineer repaglinide smart nanoparticles (Rp-Nc) utilizing microfluidic technology (Dolomite Y shape), and then to perform in-vitro, in-vivo, and toxicity evaluations of them .
  • Methods of Application: Repaglinide (Rp) nanocrystals were prepared by using Dolomite ® microfluidics reactor (MFR) Royston, Hertfordshire, UK (100 µm) .
  • Results or Outcomes: This method effectively generated nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12 .

6. Repaglinide in Patients with Type 2 Diabetes and Chronic Stable Angina Pectoris

  • Summary of Application: This study investigated the effects of repaglinide on patients with type 2 diabetes and chronic stable angina pectoris .
  • Methods of Application: The study involved treatment with repaglinide 6 mg/day for 1 week .
  • Results or Outcomes: The study found that treatment with repaglinide eliminated treadmill-induced ischemic preconditioning (IPC) in the majority of patients (83%) .

7. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes

  • Summary of Application: This study aimed to engineer repaglinide smart nanoparticles (Rp-Nc) utilizing microfluidic technology (Dolomite Y shape), and then to perform in-vitro, in-vivo, and toxicity evaluations of them .
  • Methods of Application: Repaglinide (Rp) nanocrystals were prepared by using Dolomite ® microfluidics reactor (MFR) Royston, Hertfordshire, UK (100 µm) .
  • Results or Outcomes: This method effectively generated nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12 .

8. Safety and Efficacy of Repaglinide in Type 2 Diabetic Patients With and Without Impaired Renal Function

  • Summary of Application: This study evaluated the influence of renal impairment on the safety and efficacy of repaglinide in type 2 diabetic patients .
  • Methods of Application: The study comprised a 6-week run-in period, continuing prestudy antidiabetic medication, followed by a titration period (1–4 weeks) and a 3-month maintenance period .
  • Results or Outcomes: The study concluded that repaglinide has a good safety and efficacy profile in type 2 diabetic patients complicated by renal impairment and is an appropriate treatment choice, even for individuals with more severe degrees of renal impairment .

9. Repaglinide in Patients with Type 2 Diabetes and Chronic Stable Angina Pectoris

  • Summary of Application: This study investigated the effects of repaglinide on patients with type 2 diabetes and chronic stable angina pectoris .
  • Methods of Application: The study involved treatment with repaglinide 6 mg/day for 1 week .
  • Results or Outcomes: The study found that treatment with repaglinide eliminated treadmill-induced ischemic preconditioning (IPC) in the majority of patients (83%) .

Safety And Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is contraindicated in people with diabetic ketoacidosis, with or without coma, Type 1 diabetes, and co-administration with gemfibrozil .

properties

IUPAC Name

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163818
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repaglinide, (-)-

CAS RN

147852-26-4
Record name Repaglinide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPAGLINIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide, (-)-
Reactant of Route 2
Repaglinide, (-)-
Reactant of Route 3
Repaglinide, (-)-
Reactant of Route 4
Repaglinide, (-)-
Reactant of Route 5
Repaglinide, (-)-
Reactant of Route 6
Repaglinide, (-)-

Citations

For This Compound
21,800
Citations
JA Balfour, D Faulds - Drugs & aging, 1998 - Springer
▲ Repaglinide is a novel insulin secretagogue being developed for the management of type 2 (non-insulin-dependent) diabetes mellitus. It stimulates release of insulin from the …
Number of citations: 60 link.springer.com
V Hatorp - Clinical pharmacokinetics, 2002 - Springer
… was used to determine the quantity of repaglinide in the test … repaglinide bound to free anti-repaglinide antibody. This value was inversely proportional to the amount of repaglinide in the …
Number of citations: 178 link.springer.com
LJ Scott - Drugs, 2012 - Springer
… repaglinide, have a distinct binding site at the β-cell membrane, which differs from that of sulfonylureas, and corresponds to greater insulinotropic effects with repaglinide … repaglinide in …
Number of citations: 103 link.springer.com
T Marbury, WC Huang, P Strange, H Lebovitz - Diabetes research and …, 1999 - Elsevier
… Patients with an FPG >160 mg/dl who had previously taken any OHA other than repaglinide could begin this study at a higher dose (ie 1 mg of repaglinide or 5 mg of glyburide) if the …
Number of citations: 248 www.sciencedirect.com
CR Culy, B Jarvis - Drugs, 2001 - Springer
… repaglinide and the sulphonylureas: repaglinide … repaglinide stimulates insulin secretion. Furthermore, in vitro experimentation has indicated that, unlike sulphonylureas, repaglinide …
Number of citations: 229 link.springer.com
…, Multinational Repaglinide Renal Study Group - Diabetes …, 2003 - Am Diabetes Assoc
… repaglinide treatment (P = 0.074). Metabolic control (HbA 1c and fasting blood glucose) with repaglinide was unchanged from that on previous antidiabetic medication. Final repaglinide …
Number of citations: 177 diabetesjournals.org
…, Repaglinide Versus Nateglinide Comparison … - Diabetes …, 2004 - Am Diabetes Assoc
… Although both repaglinide and nateglinide stimulate insulin secretion by … repaglinide is different from that of nateglinide and sulfonylureas (3–5). Clinical trial comparisons of repaglinide …
Number of citations: 265 diabetesjournals.org
TC Marbury, JL Ruckle, V Hatorp… - Clinical …, 2000 - Wiley Online Library
… , n = 6) received treatment with 2 mg repaglinide for 7 days. Subjects in the hemodialysis … of 2 mg repaglinide separated by a 7‐ to 14‐day washout period. All subjects had repaglinide …
Number of citations: 154 ascpt.onlinelibrary.wiley.com
LI Kajosaari, M Niemi, M Neuvonen… - Clinical …, 2005 - Wiley Online Library
… of repaglinide, 7 we hypothesized that cyclosporine might interact with repaglinide. Therefore we … on the pharmacokinetics and pharmacodynamics of repaglinide in healthy subjects. …
Number of citations: 246 ascpt.onlinelibrary.wiley.com
W Grell, R Hurnaus, G Griss, R Sauter… - Journal of medicinal …, 1998 - ACS Publications
… ZW; repaglinide; ED 50 = 10 μg/kg po), is 25 and 18 times more active. Repaglinide turned out to … between repaglinide and the two SUs may be due to specific hydrophobic differences. …
Number of citations: 161 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.